![molecular formula C15H17F3N2O B1323421 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone CAS No. 824982-18-5](/img/structure/B1323421.png)

1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone

説明

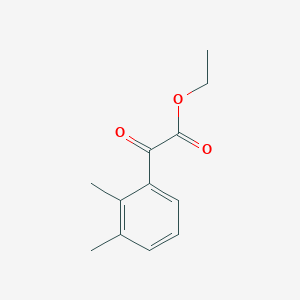

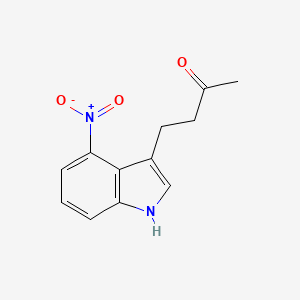

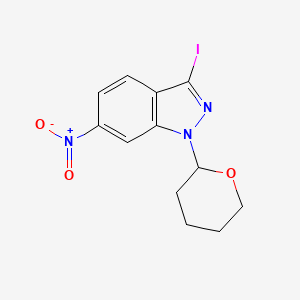

The compound 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone is a chemical that features a diazabicyclooctane core, which is a bicyclic structure containing nitrogen atoms. This core is modified with a benzyl group and a trifluoroethanone moiety. The presence of these functional groups suggests that the compound could exhibit interesting chemical and physical properties, potentially making it useful in various chemical synthesis applications.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone, they do provide insight into the synthesis of related compounds. For instance, the synthesis of benzo[d]imidazoles using 1,4-diazabicyclo[2.2.2]octanium diacetate as a catalyst is described, which involves the union of aldehydes and 1,2-phenylenediamine under solvent-free conditions, leading to high yields and environmental friendliness . This suggests that similar diazabicycloalkane compounds could potentially be synthesized using related methods, with modifications to the starting materials and reaction conditions to accommodate the specific functional groups of the target compound.

Molecular Structure Analysis

The molecular structure of diazabicycloalkanes, such as the one in the target compound, is characterized by a rigid bicyclic framework that can influence the reactivity and interaction of the compound with other molecules. The presence of nitrogen atoms in the nodal positions of the bicyclic system can also affect the electronic properties of the molecule . The specific arrangement of the benzyl and trifluoroethanone groups in the target compound would likely further modify its electronic and steric properties, potentially affecting its reactivity and the types of chemical reactions it can participate in.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone. However, based on the general reactivity of diazabicycloalkanes, it can be inferred that the compound may undergo reactions typical of amines and ketones. The benzyl group could participate in electrophilic aromatic substitution reactions, while the trifluoroethanone moiety could be involved in nucleophilic addition reactions due to the presence of the carbonyl group .

Physical and Chemical Properties Analysis

科学的研究の応用

Improved Synthesis Techniques

Research has focused on the synthesis of diazabicyclo octane derivatives, demonstrating the importance of these compounds in the field of organic chemistry. For instance, Paliulis, Peters, Miknius, and Šačkus (2007) improved the synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane, showcasing a more efficient four-step procedure yielding a 19% overall yield, which is significant considering the complexity of these compounds. Similarly, Huang and Teng (2011) developed an improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane, highlighting the adaptability and potential for large-scale production of these substances (Paliulis et al., 2007), (Huang & Teng, 2011).

Novel Reaction Pathways and Derivatives

Researchers like Osipov, Melnikova, Osyanin, Lukashenko, and Klimochkin (2017) have explored novel reaction pathways, such as the double Michael addition for synthesizing 1,5-diazabicyclo[3.2.1]octane derivatives. This indicates the chemical flexibility and the potential for creating a wide range of derivatives with possibly varied applications (Osipov et al., 2017).

Structural and Vibrational Analysis

The structural and vibrational characteristics of these compounds, such as the parent ring system of 1,4-diazabicyclo[3.2.1]octane, have been extensively studied by Britvin, Rumyantsev, Zobnina, and Padkina (2017). Such analyses are crucial for understanding the fundamental properties and potential interactions of these compounds in various applications (Britvin et al., 2017).

Potential Applications and Properties

Biological Activities and Pharmaceutical Applications

Filosa, Peduto, de Caprariis, Saturnino, Festa, Petrella, Pau, Pinna, La Colla, Busonera, and Loddo (2007) synthesized a series of N(3/8)-disubstituted-3,8-diazabicyclo[3.2.1]octanes and evaluated their growth-inhibitory activities against several tumor cell lines. This highlights the potential therapeutic applications of these compounds in the pharmaceutical industry (Filosa et al., 2007).

Material Science and Electrochemical Properties

In the field of material science, Filpi, Boccia, Pucci, and Ciardelli (2013) utilized diazabicyclo octane derivatives for modulating the electrochemical properties of SBS-based anionic membranes. This indicates the versatility of these compounds in enhancing the properties of materials for specific industrial applications (Filpi et al., 2013).

Safety And Hazards

特性

IUPAC Name |

1-(8-benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O/c16-15(17,18)14(21)19-9-12-6-7-13(10-19)20(12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNYLVDRJDUUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1N2CC3=CC=CC=C3)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619820 | |

| Record name | 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone | |

CAS RN |

824982-18-5 | |

| Record name | 2,2,2-Trifluoro-1-[8-(phenylmethyl)-3,8-diazabicyclo[3.2.1]oct-3-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824982-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)

![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)

![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)